5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
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Overview
Description
5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzyl group, a chloro-substituted benzoxazole ring, and a tetrahydrotriazine moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-2-aminobenzoxazole with benzylamine under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization with appropriate reagents to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, use of green solvents, and recycling of catalysts are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes
Mechanism of Action
The mechanism of action of 5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.
Triazine Derivatives: Compounds with triazine rings but different functional groups.
Benzyl Substituted Compounds: Compounds with benzyl groups attached to different heterocyclic cores
Uniqueness
The uniqueness of 5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H16ClN5O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H16ClN5O/c18-13-6-7-14-15(8-13)24-17(21-14)22-16-19-10-23(11-20-16)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H2,19,20,21,22) |
InChI Key |
YCCVVEPOEDTHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=C2)NC3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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